molecular formula C23H27N5O3 B11257539 1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11257539
M. Wt: 421.5 g/mol
InChI Key: NUJIRWVOAJABBO-UHFFFAOYSA-N
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Description

1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a triazoloazepine ring system. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazoloazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl groups: This step might involve nucleophilic substitution reactions.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or using phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the triazoloazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The triazoloazepine core could play a crucial role in binding to these targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(3-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOLE-3-YL)UREA: Similar structure but with a different triazole ring.

    1,3-BIS(3-METHOXYPHENYL)-3-(BENZYL)UREA: Lacks the triazoloazepine ring.

    1,3-BIS(3-METHOXYPHENYL)-3-(PYRIDIN-3-YL)UREA: Contains a pyridine ring instead of the triazoloazepine.

Uniqueness

1,3-BIS(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to its triazoloazepine core, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

1,3-bis(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H27N5O3/c1-30-19-10-6-8-17(14-19)24-23(29)28(18-9-7-11-20(15-18)31-2)16-22-26-25-21-12-4-3-5-13-27(21)22/h6-11,14-15H,3-5,12-13,16H2,1-2H3,(H,24,29)

InChI Key

NUJIRWVOAJABBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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